

A Technical Guide to Vidofludimus Hemicalcium and its Inhibition of the DHODH Pathway

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Compound of Interest		
Compound Name:	Vidofludimus hemicalcium	
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This technical guide provides an in-depth overview of **vidofludimus hemicalcium**, a second-generation selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). **Vidofludimus hemicalcium** is under investigation as an oral treatment for autoimmune diseases, most notably relapsing-remitting and progressive forms of multiple sclerosis (MS). This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: DHODH Inhibition

Vidofludimus hemicalcium's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of pyrimidine nucleosides (uridine and cytidine) required for DNA and RNA synthesis.[2]

Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.[1] By inhibiting DHODH, **vidofludimus hemicalcium** effectively depletes the intracellular pool of pyrimidines in these metabolically active immune cells. This leads to metabolic stress, resulting in the modulation of their activity, a reduction in their proliferation,







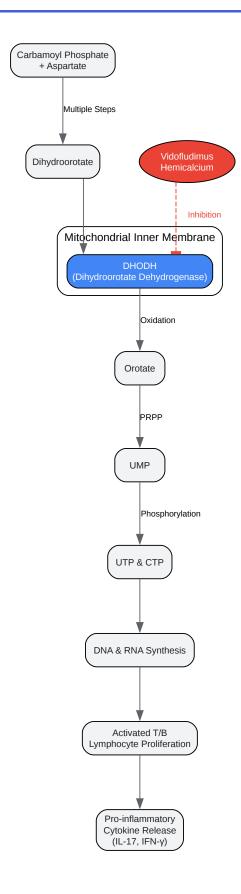
and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-y.[3][4][5] Cells with normal metabolic activity are less affected as they can utilize the pyrimidine salvage pathway.[6]

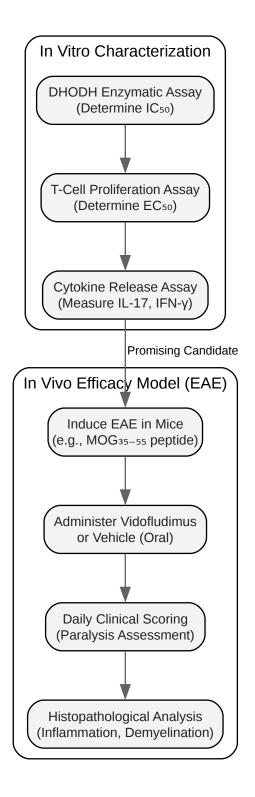
A secondary, unique mechanism of **vidofludimus hemicalcium** is the activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[3][7] This dual action suggests potential for both anti-inflammatory and direct neuroprotective effects in neurodegenerative diseases like MS.[3][8]

Signaling Pathway of DHODH Inhibition

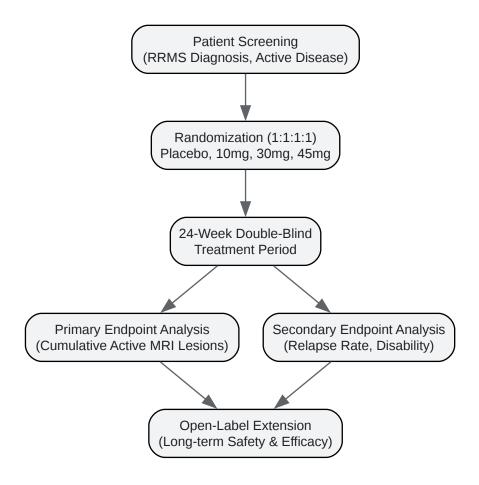
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by **vidofludimus hemicalcium**.











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